F-15599

Biased Agonism Signal Transduction GPCR Pharmacology

F-15599 (NLX-101) is a uniquely biased 5-HT1A agonist that preferentially activates postsynaptic cortical heteroreceptors over autoreceptors, enabling fast-acting antidepressant-like effects without the cognitive impairment seen with classical agonists. Its Gαi/o-biased signaling, distinct from β-arrestin pathways, makes it irreplaceable for dissecting biased agonism mechanisms. Validated for L-DOPA-induced dyskinesia studies without confounding motor effects, and available as the [18F]-labeled analog for PET target engagement. Procure this high-purity, Phase 1 clinical-stage tool compound to advance your neuropsychiatric or receptor pharmacology research with a truly non-substitutable probe.

Molecular Formula C19H21ClF2N4O
Molecular Weight 394.8 g/mol
CAS No. 635323-95-4
Cat. No. B1679028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameF-15599
CAS635323-95-4
Synonyms3-chloro-4-fluorophenyl-(4-fluoro-4-(((5-methylpyrimidin-2-ylmethyl)amino)methyl)piperidin-1-yl)methanone
F 15599
F-15599
F15599
NLX-101
Molecular FormulaC19H21ClF2N4O
Molecular Weight394.8 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1)CNCC2(CCN(CC2)C(=O)C3=CC(=C(C=C3)F)Cl)F
InChIInChI=1S/C19H21ClF2N4O/c1-13-9-24-17(25-10-13)11-23-12-19(22)4-6-26(7-5-19)18(27)14-2-3-16(21)15(20)8-14/h2-3,8-10,23H,4-7,11-12H2,1H3
InChIKeyWAAXKNFGOFTGLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

F-15599 (NLX-101) Procurement Guide for Research & Preclinical CNS Studies


F-15599 (also known as NLX-101) is a highly selective, G-protein biased 5-HT1A receptor agonist [1] that exhibits preferential activation of postsynaptic heteroreceptors over somatodendritic autoreceptors [2]. Its binding affinity (Ki) for the 5-HT1A receptor is 3.4 nM, with over 1000-fold selectivity versus other 5-HT receptor subtypes and numerous off-target GPCRs, transporters, and ion channels [1]. This compound is currently in clinical development for neuropsychiatric indications, having advanced to Phase 1 trials for conditions such as Rett syndrome and Fragile X syndrome [3].

F-15599 Cannot Be Interchanged with Classic 5-HT1A Agonists: The Functional Selectivity Factor


Unlike classical 5-HT1A agonists such as 8-OH-DPAT, F-15599 exhibits a unique 'biased agonism' profile that distinguishes it at the level of both cellular signaling and in vivo neuroanatomical targeting. While 8-OH-DPAT activates both presynaptic autoreceptors and postsynaptic heteroreceptors, F-15599 preferentially activates postsynaptic 5-HT1A receptors in cortical regions, a feature crucial for its favorable therapeutic margin [1]. Furthermore, F-15599's selective activation of Gαi/o over β-arrestin pathways and its distinct rank order of potency for intracellular signaling cascades [1] mean it cannot be considered a direct substitute for other in-class candidates like F13714 or tandospirone in assays requiring specific pathway engagement.

F-15599 Quantified Differentiation Against 5-HT1A Comparators


F-15599 vs. 8-OH-DPAT & F13714: Functional Signaling Fingerprint in HEK-293 Cells

F-15599 exhibits a distinct rank order of potency for activating intracellular signaling pathways compared to its close analog F13714 and the prototypical agonist 8-OH-DPAT. In HEK-293 cells expressing human 5-HT1A receptors, F-15599 more potently stimulates ERK1/2 phosphorylation (pERK1/2) compared to G-protein activation, receptor internalization, or inhibition of cAMP accumulation [1]. This profile differs significantly from F13714, 8-OH-DPAT, and endogenous serotonin (5-HT), which show a different rank order of potency for these responses [1].

Biased Agonism Signal Transduction GPCR Pharmacology

F-15599 vs. 8-OH-DPAT: In Vivo Postsynaptic Targeting in Rat Cortex

F-15599 preferentially activates postsynaptic 5-HT1A receptors, a key differentiator from classic agonists. In vivo, F-15599 increased extracellular dopamine levels in the rat prefrontal cortex by 200% at a dose of 0.16 mg/kg s.c., while simultaneously decreasing serotonin levels in the dorsal raphe nucleus . This confirms its preferential postsynaptic action. In contrast, the classic agonist 8-OH-DPAT is known to activate both pre- and postsynaptic receptors, leading to a less targeted effect [1].

Neuropharmacology In Vivo Electrophysiology Cortical Activation

F-15599 vs. F13714 & 8-OH-DPAT: Reduced Disruption in Attention & Working Memory

F-15599 demonstrates a more favorable cognitive profile, being less disruptive to basal performance in models of attention and working memory compared to its close analogs. In the 5-choice serial reaction time task (5-CSRTT) and delayed non-matching to position (DNMTP) task, F-15599 was less disruptive than both F13714 and 8-OH-DPAT across a range of doses [1]. This indicates a better tolerability profile concerning cognitive function, a critical consideration for drugs targeting neuropsychiatric conditions.

Behavioral Neuroscience Cognition Preclinical Models

F-15599 vs. F13714: Wider Antidepressant Dose-Range in Mouse Forced Swim Test

F-15599 exhibits antidepressant-like activity over a wider and more potent dose-range than its congener F13714 in the mouse forced swim test (FST). F-15599 significantly reduced immobility time over a dose-range of 2 to 16 mg/kg p.o., whereas F13714 was only effective at 2 and 4 mg/kg p.o. [1]. This suggests a more robust and reliable antidepressant-like signal for F-15599, particularly at higher doses where F13714 loses efficacy.

Antidepressant Discovery Behavioral Pharmacology Chronic Stress Models

F-15599 vs. F13714: Unique Anti-Dyskinetic Profile in L-DOPA-Induced Dyskinesia Models

F-15599 and F13714 exhibit distinct and potentially complementary profiles in models of L-DOPA-induced dyskinesia (LID). In hemiparkinsonian rats, F13714 completely abolished LID at very low doses (0.02-0.04 mg/kg) but also elicited ipsilateral rotations [1]. In contrast, F-15599 reduced LID only at a dose (0.16 mg/kg) that also reduced 5-HT release, without inducing rotations [1]. This suggests that F-15599's anti-dyskinetic effect is more closely tied to its serotonergic modulation and occurs without the confounding motor effects seen with F13714.

Parkinson's Disease Dyskinesia Movement Disorders

F-15599 as a PET Tracer: Differentiating High-Affinity 5-HT1A Receptor States

Unlike clinically used 5-HT1A antagonist radiotracers, the radiolabeled analog [18F]F-15599 acts as an agonist, binding preferentially to the high-affinity, G-protein-coupled state of the 5-HT1A receptor [1]. This allows for a functional readout of the receptor's active state, which is not possible with antagonist tracers like [18F]MPPF [1]. In microPET studies, [18F]F-15599 displayed a unique pattern of brain labeling that differed from its in vitro binding pattern, highlighting its sensitivity to in vivo functional states [1].

PET Imaging Radiopharmaceuticals Neuroimaging

Optimal Research Applications for F-15599 (NLX-101) Based on Evidence


Preclinical Antidepressant Discovery: Fast-Acting and Procognitive Effects

F-15599 is optimally suited for studies investigating novel, fast-acting antidepressant mechanisms. Its ability to robustly reduce immobility in the forced swim test over a wide dose-range (2-16 mg/kg p.o.) [1] and its single-dose efficacy in reversing chronic mild stress-induced deficits [2] make it a powerful tool compound. Critically, its procognitive profile—showing less disruption in attention and memory tasks than other 5-HT1A agonists [3]—allows researchers to assess antidepressant-like effects without confounding cognitive impairments.

Dissecting Biased Agonism and Functional Selectivity in 5-HT1A Signaling

F-15599 serves as a critical pharmacological tool for dissecting the complexities of biased agonism at the 5-HT1A receptor. Its distinct signaling fingerprint in HEK-293 cells, characterized by potent ERK1/2 phosphorylation [1], and its in vivo preference for Gαi/o over β-arrestin pathways [2] make it ideal for studies aiming to link specific intracellular signaling cascades to therapeutic or adverse effects.

PET Imaging of Functional 5-HT1A Receptors in Neurodegenerative and Psychiatric Disorders

The radiolabeled analog [18F]F-15599 is a unique tool for positron emission tomography (PET) studies focused on the high-affinity, G-protein-coupled state of the 5-HT1A receptor [1]. Its agonist properties allow for a functional measure of receptor availability, which is highly relevant for understanding disease pathophysiology in conditions like depression, schizophrenia, and Parkinson's disease, as well as for evaluating target engagement of novel therapeutics.

Investigating Novel Therapies for L-DOPA-Induced Dyskinesia in Parkinson's Disease

F-15599 is a valuable compound for investigating the serotonergic mechanisms underlying L-DOPA-induced dyskinesia (LID). In rat models, F-15599 reduces LID without inducing the confounding rotational behavior seen with F13714 [1]. This allows for a more precise dissection of anti-dyskinetic pathways, and its high selectivity profile supports its use in studies aimed at validating 5-HT1A as a target for LID without compromising L-DOPA's anti-parkinsonian efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for F-15599

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.